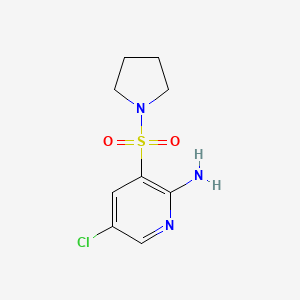

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-chloro-3-pyrrolidin-1-ylsulfonylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2S/c10-7-5-8(9(11)12-6-7)16(14,15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVQHBFNDIACGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Introduction of Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Amination: The amine group can be introduced through amination reactions using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of pyridine derivatives with sulfonamide substituents. Key analogs include:

Physicochemical Properties

- Solubility: The pyrrolidine-sulfonyl group increases water solubility compared to non-polar ethynyl analogs (e.g., trimethylsilyl ethynyl in ).

Commercial Availability

While 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is commercially available (e.g., $240/g from HB393 series ), the pyrrolidin-1-ylsulfonyl derivative is less common, suggesting specialized applications or recent development.

Research Implications

- Drug Design: The pyrrolidine-sulfonyl group balances flexibility and polarity, making it suitable for targeting enzymes like kinases or proteases.

- Structure-Activity Relationships (SAR) : Substituting pyrrolidine with morpholine or piperidine alters hydrogen-bonding capacity and lipophilicity, critical for optimizing pharmacokinetic profiles .

Biological Activity

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine is a compound of significant interest due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 275.74 g/mol. The presence of the pyrrolidine ring is notable for its role in enhancing biological activity through diverse interactions with biological targets.

Target Interaction

5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine primarily interacts with specific enzymes and receptors within cells. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to alterations in metabolic pathways.

Cell Signaling Modulation

The compound modulates various cell signaling pathways, potentially affecting gene expression and cellular metabolism. This modulation can result in significant changes in cell function, including apoptosis and proliferation in cancer cells.

Biochemical Pathways

Research indicates that the compound may influence several key biochemical pathways:

- Apoptosis Pathways: Inhibition of anti-apoptotic proteins may lead to increased apoptosis in cancer cells.

- Inflammatory Pathways: The compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine is influenced by its chemical structure. Key aspects include:

- Absorption: The compound's solubility characteristics suggest efficient absorption through biological membranes.

- Distribution: Its lipophilicity allows for distribution across various tissues, which is critical for therapeutic efficacy.

- Metabolism: Metabolic pathways likely involve phase I and phase II reactions, leading to various metabolites.

- Excretion: Primarily renal excretion is expected due to the polar nature of its metabolites.

Biological Activity

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

Preliminary studies suggest that 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine may possess anticancer properties. In vitro assays indicate that it can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

-

Study on Antimicrobial Activity:

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 5-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridin-2-amine. Results indicated significant inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent . -

Anticancer Research:

In vitro studies focused on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-(morpholin-1-ylsulfonyl)pyridin-2-amine | Morpholine ring instead of pyrrolidine | Antimicrobial |

| 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine | Piperidine ring | Anticancer properties |

Q & A

Q. What advanced separation technologies can purify this compound at scale?

- Methodological Answer : Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography (CRDC subclass RDF2050104) achieves high-throughput purification. Compare with traditional methods (e.g., distillation) for energy efficiency and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.